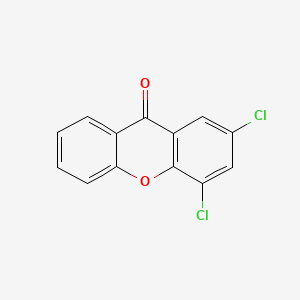

9H-Xanthen-9-one, 2,4-dichloro-

Description

Historical Context and Significance in Xanthone (B1684191) Research

The parent structure, xanthone (9H-xanthen-9-one), is an oxygenated heterocyclic molecule with a dibenzo-γ-pyrone scaffold. nih.gov While the first natural xanthone, gentisin, was isolated in 1821, the synthetic creation of the core xanthone structure occurred in 1860. nih.govmdpi.com Xanthone derivatives have since become a significant area of study due to their wide-ranging biological activities. nih.govresearchgate.net

Research into halogenated xanthones like 2,4-dichloro-9H-xanthen-9-one is a more modern development. The synthesis of this specific compound and its analogs is driven by the potential for creating molecules with unique fluorescent properties, making them valuable as probes in biochemical and biological studies. ontosight.ai The introduction of chlorine atoms to the xanthone core is a strategic modification to alter the electronic and, consequently, the chemical and biological properties of the parent molecule.

Academic Relevance in Environmental and Microbial Chemistry

The academic importance of 2,4-dichloro-9H-xanthen-9-one in environmental and microbial chemistry is largely linked to the broader study of chlorinated organic compounds. The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), for example, has been used extensively, leading to significant environmental contamination and raising concerns about its impact on ecosystems and human health. mdpi.com

Research into the environmental fate of such chlorinated compounds is crucial. Studies have shown that microbial communities, even in extreme environments like the Greenland Ice Sheet, have the potential to degrade 2,4-D. nih.gov The degradation of 2,4-D is often initiated by enzymes that cleave the molecule, a process that has been observed in various bacteria. mdpi.comnih.gov While direct research on the microbial degradation of 2,4-dichloro-9H-xanthen-9-one is less documented, the extensive studies on related chlorinated aromatics provide a foundational framework for understanding its potential environmental persistence and biodegradability. The presence of the stable xanthone core combined with chlorine substituents suggests that its environmental behavior warrants investigation.

Overview of Current Research Frontiers Pertaining to 9H-Xanthen-9-one, 2,4-dichloro-

Current research is exploring the diverse potential of xanthone derivatives. Many natural and synthetic xanthones exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netontosight.aimdpi.com The core xanthone structure is considered a "privileged scaffold" in medicinal chemistry, particularly for developing anticancer agents. mdpi.com

For 2,4-dichloro-9H-xanthen-9-one specifically, research frontiers are focused on several key areas:

Fluorescent Probes: Its inherent fluorescent properties make it a candidate for development as a specialized probe for use in biochemistry and cell biology. ontosight.ai

Material Science: The structural rigidity and stability of the xanthone framework are being explored for the creation of new organic materials. researchgate.net

Synthetic Chemistry: The development of new, efficient, and environmentally friendly methods for synthesizing and functionalizing xanthone derivatives remains an active area of research. mdpi.com This includes cross-dehydrogenative coupling reactions to create novel compounds with potentially enhanced biological activity. researchgate.net

While the direct biological activities of 2,4-dichloro-9H-xanthen-9-one are still under-explored compared to other xanthones, its unique structure serves as a valuable template for synthetic chemists aiming to create new molecules with tailored properties for a variety of scientific applications.

Structure

3D Structure

Properties

CAS No. |

91821-40-8 |

|---|---|

Molecular Formula |

C13H6Cl2O2 |

Molecular Weight |

265.09 g/mol |

IUPAC Name |

2,4-dichloroxanthen-9-one |

InChI |

InChI=1S/C13H6Cl2O2/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h1-6H |

InChI Key |

UVZVCHGDWVFHQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9h Xanthen 9 One, 2,4 Dichloro

Established Synthetic Routes to 9H-Xanthen-9-one, 2,4-dichloro-

The traditional synthesis of the 9H-xanthen-9-one core and its derivatives relies on well-established organic reactions. These methods can be adapted to produce 2,4-dichloro-9H-xanthen-9-one, typically by using appropriately substituted precursors.

Classical Approaches for Xanthone (B1684191) Halogenation

The introduction of chlorine atoms onto the xanthone scaffold can be achieved either by direct chlorination of the parent 9H-xanthen-9-one or by employing starting materials that already contain the desired chlorine substituents.

One of the most fundamental approaches to the xanthone core is the intramolecular cyclization of a 2-phenoxybenzoic acid derivative. nih.gov In the context of synthesizing 2,4-dichloro-9H-xanthen-9-one, this would involve the cyclization of a 2-(phenoxy)benzoic acid that is appropriately chlorinated on the phenoxy ring.

Another classical route is the cyclodehydration of 2,2'-dihydroxybenzophenones. nih.gov To yield the target compound, a benzophenone (B1666685) with the required chlorine atoms would be the necessary precursor.

Direct halogenation of the unsubstituted 9H-xanthen-9-one represents a more direct, yet potentially less selective, method. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing functional groups. The ether oxygen is an activating, ortho-, para-director, while the carbonyl group is a deactivating, meta-director. This would favor substitution at positions 2, 4, 5, and 7. Achieving the specific 2,4-dichloro pattern without the formation of other isomers can be challenging and may require specific catalysts or reaction conditions.

A related classical method involves the reaction of a dihydroxyxanthone with a chlorinating agent. For instance, the synthesis of 3,6-dichloro-9H-xanthen-9-one has been accomplished by treating 3,6-dihydroxy-9H-xanthen-9-one with thionyl chloride. A similar approach could conceivably be used if the corresponding 2,4-dihydroxy-9H-xanthen-9-one were available.

Specific Preparative Methods Involving Sulfuric Acid Treatment

The use of strong acids, particularly sulfuric acid, is a hallmark of several classical xanthone syntheses, primarily in the critical cyclization step. The intramolecular Friedel-Crafts acylation of a 2-phenoxybenzoic acid is a prominent example of such a method. nih.govmasterorganicchemistry.com

In this reaction, the 2-phenoxybenzoic acid is treated with concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. The acid protonates the carboxylic acid group, which then loses water to form a highly electrophilic acylium ion. This ion subsequently attacks the electron-rich phenoxy ring, leading to the formation of the central pyrone ring of the xanthone.

For the specific synthesis of 2,4-dichloro-9H-xanthen-9-one, the starting material would be 2-(phenoxy)-3',5'-dichlorobenzoic acid. The intramolecular cyclization, promoted by sulfuric acid, would then yield the desired product.

| Starting Material | Reagent | Product | Reference |

| 2-Phenoxybenzoic Acid | Sulfuric Acid | 9H-Xanthen-9-one | nih.gov |

| 2-(Phenoxy)-dichlorobenzoic acid (hypothetical) | Sulfuric Acid | 2,4-dichloro-9H-xanthen-9-one | Inferred from nih.govmasterorganicchemistry.com |

Novel Synthetic Strategies and Methodological Advancements for Chlorinated Xanthones

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for the preparation of xanthones, including their chlorinated derivatives. These novel strategies often employ transition metal catalysis and offer improvements in terms of yield, reaction conditions, and substrate scope.

One such advanced method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.org Modern variations of this reaction utilize soluble copper catalysts with specific ligands, allowing for milder reaction conditions than the traditionally required high temperatures. wikipedia.org This approach can be used to construct the diaryl ether linkage of the xanthone precursor, which is then cyclized.

More recent developments include palladium-catalyzed reactions. For example, a one-pot synthesis of xanthones has been reported via a carbonylative Suzuki coupling reaction. This method brings together an ortho-iodophenol, an organoboron compound, and carbon monoxide in the presence of a palladium catalyst.

Another innovative approach involves a tandem reaction sequence, such as a Heck reaction followed by a photoinduced electrocyclization, to build the xanthone framework. Furthermore, the coupling of arynes with substituted benzoates has been shown to be an efficient route to xanthones and related heterocycles. nih.gov

A modular strategy for the synthesis of halogenated xanthones has also been developed, which relies on the coupling of vanillin (B372448) derivatives with a dibromoquinone. While this specific example leads to bromo-xanthones, the modular nature of the synthesis could potentially be adapted for the preparation of chlorinated analogues.

Mechanistic Investigations of 9H-Xanthen-9-one, 2,4-dichloro- Synthesis

The synthesis of 2,4-dichloro-9H-xanthen-9-one, through the classical routes, involves well-understood reaction mechanisms.

In the case of the intramolecular Friedel-Crafts cyclization of a suitably chlorinated 2-phenoxybenzoic acid in the presence of sulfuric acid, the reaction proceeds through several key steps. First, the carboxylic acid is protonated by the strong acid, followed by the loss of a water molecule to generate a resonance-stabilized acylium ion. This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution on the electron-rich dichlorinated phenyl ring. The regioselectivity of this attack is directed by the activating ether linkage and the deactivating effect of the chlorine atoms. A final deprotonation step restores aromaticity and yields the 2,4-dichloro-9H-xanthen-9-one.

For syntheses involving direct chlorination of the 9H-xanthen-9-one core, the mechanism is an electrophilic aromatic substitution. The regiochemical outcome, leading to the 2,4-dichloro product, is dictated by the combined electronic effects of the ether oxygen and the carbonyl group. The ether oxygen is a strongly activating ortho-, para-director, making the 2, 4, 5, and 7 positions electronically favorable for substitution. The carbonyl group is a deactivating meta-director, which deactivates the A-ring towards electrophilic attack. The initial chlorination is likely to occur at the most activated positions, 2 and 4.

The mechanism of the Ullmann condensation to form the diaryl ether precursor involves a copper catalyst. wikipedia.org While the exact mechanism has been the subject of debate, it is generally accepted to involve the formation of a copper-phenoxide species, which then reacts with the aryl halide in an oxidative addition/reductive elimination cycle. organic-chemistry.org

Reactivity and Reaction Mechanisms of 9h Xanthen 9 One, 2,4 Dichloro

Chemical Reactivity Studies

The chemical behavior of 2,4-dichloro-9H-xanthen-9-one is characterized by its susceptibility to nucleophilic attack, its resistance to electrophilic substitution, and its potential for photochemical transformations.

Nucleophilic aromatic substitution (NAS) is a significant reaction pathway for aryl halides that contain electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In 2,4-dichloro-9H-xanthen-9-one, the xanthone (B1684191) nucleus itself, particularly the carbonyl group and the ether linkage, modulates the electron density of the aromatic rings.

The mechanism of NAS typically proceeds via an addition-elimination pathway. youtube.com A nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate. libretexts.org For the reaction to occur, the aromatic ring must be electron-deficient. youtube.com

In the case of 2,4-dichloro-9H-xanthen-9-one, the chlorine atoms at the C2 and C4 positions are activated towards nucleophilic displacement. The electron-withdrawing nature of the carbonyl group and the influence of the heterocyclic oxygen atom stabilize the formation of the Meisenheimer complex. Strong nucleophiles such as alkoxides, amides, or thiolates can displace one or both chlorine atoms, leading to the formation of new substituted xanthone derivatives. While aryl halides are typically inert to SN1 and SN2 conditions, this addition-elimination mechanism provides a viable pathway for substitution. libretexts.org

Table of Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-chloro-4-hydroxy-9H-xanthen-9-one |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-chloro-4-methoxy-9H-xanthen-9-one |

| Amine | Ammonia (NH₃) | 2-amino-4-chloro-9H-xanthen-9-one |

Electrophilic aromatic substitution is generally disfavored for 2,4-dichloro-9H-xanthen-9-one. The presence of two strong deactivating chloro- substituents and the electron-withdrawing carbonyl group significantly reduces the electron density of the substituted aromatic ring, making it resistant to attack by electrophiles. The unsubstituted benzene (B151609) ring of the xanthone core is less deactivated and would be the more probable site for any electrophilic attack, should the reaction be forced under harsh conditions. However, specific studies detailing the electrophilic reactivity of this particular compound are limited.

Xanthones are a class of compounds known for their rich photochemistry. nih.govresearchtrends.net The general mechanism involves the absorption of light to form a singlet excited state, which can then undergo intersystem crossing to a more stable and longer-lived triplet excited state. researchtrends.net These triplet states are often the primary reactive species in subsequent photochemical transformations.

Studies on related xanthone derivatives demonstrate that the triplet excited state can participate in several types of reactions:

Energy Transfer : The excited xanthone can transfer its energy to another molecule, such as a diene, leading to the quenching of the xanthone's excited state. researchtrends.net

Electron Transfer : In the presence of suitable electron donors, the excited xanthone can accept an electron to form a radical anion. researchtrends.net

Hydrogen Abstraction : The excited carbonyl group can abstract a hydrogen atom from a donor molecule, leading to the formation of a ketyl radical.

Photoionization : Under high-energy UV light, some xanthone derivatives can be photoionized to form a radical cation. researchtrends.net

The photochemical reactivity of 2,4-dichloro-9H-xanthen-9-one would be influenced by the presence of the chlorine atoms, which can affect the energy levels of the excited states and potentially participate in photochemical cleavage, although specific transformation mechanisms for this compound are not extensively detailed in the reviewed literature.

Bioreactivity and Biodegradation Studies of 9H-Xanthen-9-one, 2,4-dichloro-

The biotransformation of xenobiotic compounds, such as chlorinated aromatics, is a critical process in environmental science. It involves the metabolic conversion of these substances into more water-soluble and easily excretable forms, primarily by microorganisms and their enzymatic systems. mhmedical.com

The degradation of chlorinated aromatic compounds by soil microorganisms is a well-documented phenomenon. mdpi.com Genera such as Pseudomonas, Sphingomonas, and Arthrobacter have been identified as capable of degrading various chlorinated pesticides and herbicides. mdpi.com

While specific studies on the degradation of 2,4-dichloro-9H-xanthen-9-one by Arthrobacter sp. were not found, the degradation pathways of structurally related compounds provide a model for its potential biotransformation. The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), for example, involves initial enzymatic steps to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov The subsequent degradation of 2,4-DCP is a critical step. It is plausible that the microbial degradation of 2,4-dichloro-9H-xanthen-9-one could proceed through an initial cleavage of the xanthone ring to yield chlorinated phenolic intermediates, which would then enter established catabolic pathways.

The degradation of 2,4-D has been shown to occur in unique environments like the Greenland Ice Sheet, with mineralization rates of up to 1 nmol per m² per day, indicating that microbes capable of degrading chlorinated aromatics are widespread. nih.gov

The enzymatic breakdown of complex xenobiotics typically occurs in two phases. mhmedical.comnih.gov

Phase I: Functionalization This phase introduces or exposes functional groups (e.g., -OH, -COOH) on the substrate. For aromatic compounds, this is often achieved by cytochrome P-450 monooxygenases or dioxygenases. nih.govnih.gov In the context of 2,4-dichloro-9H-xanthen-9-one, the key steps would likely be:

Hydroxylation : A dioxygenase enzyme could attack the aromatic ring, adding two hydroxyl groups.

Ether Bond Cleavage : The introduction of hydroxyl groups can destabilize the ether linkage in the xanthone core, leading to enzymatic or spontaneous ring opening. This would break the molecule into simpler, chlorinated phenolic or catechol derivatives.

Dehalogenation : Reductive or hydrolytic dehalogenases could then remove the chlorine atoms, a critical step in detoxification.

Phase II: Conjugation In this phase, the functionalized metabolites from Phase I are conjugated with endogenous molecules like glutathione (B108866), sugars, or sulfates. mhmedical.comnih.gov This process, catalyzed by enzymes such as glutathione S-transferases or UDP-glucosyltransferases, significantly increases the water solubility of the xenobiotic, facilitating its removal from the cell or organism. nih.govnih.gov

Table of Compound Names

| Compound Name |

|---|

| 9H-Xanthen-9-one, 2,4-dichloro- |

| 2,4-dichlorophenoxyacetic acid (2,4-D) |

| 2,4-dichlorophenol (2,4-DCP) |

| 2-chloro-4-hydroxy-9H-xanthen-9-one |

| 2-chloro-4-methoxy-9H-xanthen-9-one |

| 2-amino-4-chloro-9H-xanthen-9-one |

| 2-chloro-4-(phenylthio)-9H-xanthen-9-one |

| Meisenheimer complex |

| 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) |

Enzymatic Mechanisms of Xanthone Ring Cleavage and Biotransformation

Dioxygenase-Catalyzed Cleavage Mechanisms (e.g., Extra-diol Meta-Fission)

The initial attack on the stable aromatic structure of 2,4-dichloro-9H-xanthen-9-one is likely catalyzed by dioxygenase enzymes. While direct studies on this specific compound are limited, the degradation of structurally similar chlorinated aromatic compounds, such as chlorinated dibenzofurans and 2,4-dichlorophenoxyacetic acid (2,4-D), provides a strong model for its catabolism. Angular dioxygenases are particularly relevant for compounds with fused ring systems. These enzymes can catalyze the dihydroxylation of the aromatic ring, leading to the formation of a catechol-like intermediate.

In the case of chlorinated dibenzofurans, bacteria possessing angular dioxygenases have been shown to hydroxylate the aromatic ring, setting the stage for subsequent cleavage. It is proposed that a similar mechanism applies to 2,4-dichloro-9H-xanthen-9-one, where a dioxygenase would attack one of the chlorinated benzene rings. Following dihydroxylation, the resulting unstable diol would be susceptible to ring cleavage. Extradiol (meta-fission) ring-cleavage dioxygenases are a class of enzymes that cleave the bond adjacent to the hydroxyl groups of the catechol-like intermediate. This meta-cleavage is a common strategy in the aerobic degradation of aromatic compounds. For 2,4-dichloro-9H-xanthen-9-one, this would result in the opening of one of the aromatic rings, yielding a chlorinated aliphatic acid derivative.

Isomerization and Hydrolysis Reactions in Catabolic Pathways

Following the initial ring cleavage, the resulting aliphatic chain undergoes further enzymatic modifications. Isomerization and hydrolysis reactions are crucial steps in the catabolic pathway to break down the intermediate into smaller molecules that can enter central metabolic pathways. For instance, in the degradation of 2,4-D, the product of ring cleavage, a cis,cis-muconate (B1241781) derivative, is converted to a dienelactone by a cycloisomerase. Subsequently, a hydrolase acts on the dienelactone to open the lactone ring.

A similar sequence of isomerization and hydrolysis is expected in the catabolism of 2,4-dichloro-9H-xanthen-9-one. The complex chlorinated aliphatic acid resulting from meta-fission would likely be a substrate for isomerases that reconfigure its stereochemistry and hydrolases that cleave ester or ether-like bonds within the molecule, breaking it down into simpler, more manageable metabolites.

Identification and Characterization of Biotransformation Metabolites

The breakdown of 2,4-dichloro-9H-xanthen-9-one results in the formation of various intermediate compounds. Identifying these metabolites is key to understanding the complete degradation pathway.

Formation of Chlorinated 2-Hydroxyacetophenones

Research has indicated that the degradation of chlorosubstituted xanthones can lead to the formation of chlorinated acetophenones as by-products. Specifically, chlorinated 2-hydroxyacetophenones have been identified in such degradation pathways. The formation of these compounds would likely result from the cleavage of the central pyrone ring and subsequent modifications of the resulting fragments. The presence of the chlorine atoms on the original xanthone structure is retained in these acetophenone (B1666503) metabolites.

| Precursor Compound | Potential Metabolite |

| 2,4-dichloro-9H-xanthen-9-one | Chlorinated 2-Hydroxyacetophenones |

Intermediates of Xanthone Catabolism (e.g., 4-hydroxy-3-(2'-oxo-3-trans-butenoate)-coumarin)

While not directly documented for 2,4-dichloro-9H-xanthen-9-one, the catabolism of the parent xanthone structure can theoretically lead to the formation of coumarin-based intermediates. The specific intermediate, 4-hydroxy-3-(2'-oxo-3-trans-butenoate)-coumarin, represents a plausible, albeit complex, metabolite arising from the intricate series of enzymatic reactions following the initial ring cleavage of the xanthone core. Its formation would involve not only the breakdown of one of the benzene rings but also significant rearrangement and enzymatic modification of the remaining heterocyclic structure. Further research is required to confirm the presence of this specific coumarin (B35378) derivative in the degradation pathway of chlorinated xanthones.

Induction of Specific Catabolic Pathways (e.g., Gentisate Pathway)

The degradation of many aromatic compounds, including those with chlorine substituents, often converges on a few central catabolic pathways. The gentisate pathway is a key route for the breakdown of a variety of aromatic molecules. This pathway is induced in the presence of its substrates and funnels various aromatic precursors into central metabolism.

The degradation of 2,4-dichloro-9H-xanthen-9-one is likely to induce the expression of the enzymes of the gentisate pathway. After the initial ring opening and subsequent side-chain modifications, the resulting chlorinated intermediates can be channeled into this pathway. The key reaction of the gentisate pathway is the cleavage of gentisate (2,5-dihydroxybenzoic acid) by gentisate 1,2-dioxygenase. The metabolites derived from 2,4-dichloro-9H-xanthen-9-one may be converted into gentisate or a structurally similar compound that can be processed by the enzymes of this pathway, ultimately leading to the complete mineralization of the original pollutant.

Advanced Spectroscopic and Analytical Characterization of 9h Xanthen 9 One, 2,4 Dichloro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.

Proton (1H) NMR spectroscopy of 2,4-dichloro-9H-xanthen-9-one would reveal signals corresponding to the aromatic protons. The protons on the dichlorinated ring (H-1 and H-3) would exhibit distinct chemical shifts and coupling patterns influenced by the adjacent chloro substituents. The four protons on the unsubstituted aromatic ring (H-5, H-6, H-7, and H-8) would present as a more complex multiplet system.

Carbon-13 (13C) NMR spectroscopy provides insight into the carbon skeleton. The spectrum would show distinct signals for each of the 13 carbon atoms, with the carbonyl carbon (C-9) appearing significantly downfield. The carbons bearing chlorine atoms (C-2 and C-4) and those in their proximity would also exhibit characteristic chemical shifts.

Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for 9H-Xanthen-9-one, 2,4-dichloro-

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| H-1 | 7.5 - 7.8 | - |

| C-1 | - | 120 - 125 |

| C-2 | - | 130 - 135 |

| H-3 | 7.3 - 7.6 | - |

| C-3 | - | 125 - 130 |

| C-4 | - | 135 - 140 |

| C-4a | - | 120 - 125 |

| H-5 | 7.8 - 8.1 | - |

| C-5 | - | 125 - 130 |

| H-6 | 7.4 - 7.7 | - |

| C-6 | - | 120 - 125 |

| H-7 | 7.6 - 7.9 | - |

| C-7 | - | 130 - 135 |

| H-8 | 7.5 - 7.8 | - |

| C-8 | - | 115 - 120 |

| C-8a | - | 150 - 155 |

| C-9 | - | 175 - 180 |

| C-9a | - | 155 - 160 |

| C-10a | - | 115 - 120 |

Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.

While solution-state NMR is more common, solid-state NMR (ssNMR) could provide valuable information about the molecule's structure and dynamics in the solid phase. This technique can reveal details about polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution. For 2,4-dichloro-9H-xanthen-9-one, ssNMR could be used to study the orientation of the chloro substituents and the planarity of the xanthenone ring system in the crystalline state.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is essential for determining the precise elemental composition of a molecule. For 9H-Xanthen-9-one, 2,4-dichloro-, HRMS would confirm the molecular formula C₁₃H₆Cl₂O₂ by providing a highly accurate mass-to-charge ratio (m/z) measurement that accounts for the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).

Analysis of the fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for xanthones involve the loss of carbon monoxide (CO), followed by further fragmentation of the resulting dibenzofuran (B1670420) radical cation. For the 2,4-dichloro derivative, the initial fragmentation would likely involve the loss of CO, followed by the sequential loss of chlorine radicals or hydrogen chloride (HCl). The relative abundances of the isotopic peaks would be critical in identifying fragments containing one or two chlorine atoms.

Table 2: Predicted HRMS Data and Major Fragments for 9H-Xanthen-9-one, 2,4-dichloro-

| Species | Formula | Predicted m/z (for ³⁵Cl) |

| [M]⁺ | [C₁₃H₆Cl₂O₂]⁺ | 279.9745 |

| [M-CO]⁺ | [C₁₂H₆Cl₂O]⁺ | 251.9796 |

| [M-CO-Cl]⁺ | [C₁₂H₆ClO]⁺ | 217.0107 |

| [M-CO-2Cl]⁺ | [C₁₂H₆O]⁺ | 182.0419 |

Note: The m/z values are for the most abundant isotopes and will be accompanied by characteristic isotopic patterns due to the presence of chlorine.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

In the IR spectrum of 2,4-dichloro-9H-xanthen-9-one, a strong absorption band is expected in the region of 1650-1680 cm⁻¹, characteristic of the C=O stretching vibration of the ketone group. The C-O-C stretching vibrations of the ether linkage within the xanthenone core would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibrations would be found in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy, which is complementary to IR spectroscopy, would also show characteristic bands. The aromatic ring vibrations and the C=O stretch are typically strong in the Raman spectrum.

Electronic Spectroscopy (UV-Visible Absorption, Fluorescence)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2,4-dichloro-9H-xanthen-9-one is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions within the conjugated xanthenone system. The presence of the chlorine substituents may cause a slight shift in the absorption maxima compared to the parent 9H-xanthen-9-one.

Fluorescence spectroscopy can be used to study the emission properties of the molecule after electronic excitation. While not all xanthenones are strongly fluorescent, the rigid, planar structure of the core often leads to detectable emission. The fluorescence spectrum would provide information about the energy of the lowest excited singlet state.

Chiroptical Spectroscopy (Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD))

Chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. 9H-Xanthen-9-one, 2,4-dichloro- is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit any optical activity and its ORD and CD spectra would be silent. These techniques would not be applicable for the characterization of this specific compound unless it is placed in a chiral environment or derivatized to introduce a chiral center.

X-ray Crystallography and Solid-State Structural Elucidation

As of the latest available data, a definitive single-crystal X-ray diffraction study for 9H-Xanthen-9-one, 2,4-dichloro- has not been reported in publicly accessible literature. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates, remain undetermined.

While the exact solid-state structure of 2,4-dichloro-9H-xanthen-9-one is not experimentally confirmed, general structural characteristics can be inferred from crystallographic studies of closely related xanthene derivatives. The core xanthene structure is known to be a planar, tricyclic system. researchgate.netnih.govresearchgate.net The planarity of this system is a key feature, influencing the packing of molecules in the crystal lattice. researchgate.net

In the absence of specific experimental data for the 2,4-dichloro derivative, it is not possible to provide a detailed analysis of its crystal packing, intermolecular interactions, or specific bond lengths and angles. Such an analysis requires the successful growth of single crystals suitable for X-ray diffraction analysis. rsc.org

For context, crystallographic analyses of other substituted xanthenes, such as 3,4-dihydroxy-9H-xanthen-9-one, have confirmed the planarity of the xanthone (B1684191) skeleton. researchgate.net In such cases, the molecular packing is often characterized by columns of parallel planar molecules. researchgate.net However, the introduction of chloro-substituents at the 2 and 4 positions would significantly alter the electronic distribution and steric profile of the molecule, likely leading to a unique crystal packing arrangement for 9H-Xanthen-9-one, 2,4-dichloro-.

Future research involving the successful crystallization and subsequent single-crystal X-ray diffraction analysis of 9H-Xanthen-9-one, 2,4-dichloro- is required to elucidate its precise solid-state structure and provide the detailed crystallographic data necessary for a comprehensive structural characterization.

Computational and Theoretical Studies of 9h Xanthen 9 One, 2,4 Dichloro

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in determining the electronic structure and thermodynamic stability of a molecule. nih.gov These ab initio methods solve the Schrödinger equation to describe the distribution of electrons and predict molecular properties from first principles. lsu.edunorthwestern.edu

Table 1: Computed Properties of 2,4-dichloro-9H-xanthen-9-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H6Cl2O2 | PubChem |

| Molecular Weight | 265.09 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 263.9744848 Da | PubChem nih.gov |

| Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | 4.2 | PubChem nih.gov |

This interactive table provides fundamental computed properties for 2,4-dichloro-9H-xanthen-9-one based on data from PubChem.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a class of quantum mechanics that has become a primary tool for studying the reactivity of organic molecules. It calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. DFT is particularly useful for predicting reactivity indices and mapping out potential energy surfaces for chemical reactions.

In the context of 2,4-dichloro-9H-xanthen-9-one, DFT calculations can elucidate its reactivity. Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors help predict how the molecule will behave in chemical reactions. For example, a large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity.

Furthermore, DFT can be used to model reaction pathways, such as nucleophilic or electrophilic attacks on the xanthenone ring system. By calculating the energies of transition states and intermediates, researchers can determine the most likely reaction mechanisms and predict reaction outcomes. nih.gov While specific DFT studies on the reaction pathways of 2,4-dichloro-9H-xanthen-9-one are scarce, research on similar chlorinated aromatic compounds demonstrates the power of this method in understanding their chemical behavior and degradation pathways. researchgate.net The positions of the chlorine atoms at C2 and C4 are predicted to be key sites influencing the molecule's reactivity profile.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility and interactions with other molecules, such as solvents or biological macromolecules. nih.gov

For a relatively rigid molecule like 2,4-dichloro-9H-xanthen-9-one, MD simulations can be employed to explore subtle conformational changes and the dynamics of its interactions. Simulations in an aqueous environment, for example, can reveal how water molecules arrange around the solute and can be used to calculate properties like the free energy of solvation. The primary purpose of MD for this molecule would be to understand its behavior in a condensed phase and its interactions with its environment. These simulations can reveal how the molecule rotates and translates within a solvent, and how intermolecular forces, such as van der Waals and electrostatic interactions, govern its behavior in solution. nih.govnih.gov

In Silico Modeling of Enzymatic Transformations and Substrate-Enzyme Interactions

In silico modeling, particularly molecular docking, is a powerful technique to predict how a small molecule (ligand) like 2,4-dichloro-9H-xanthen-9-one might bind to the active site of a protein or enzyme. nih.gov This method is instrumental in drug discovery and toxicology for identifying potential biological targets and understanding mechanisms of action or metabolism.

Molecular docking studies would involve placing the 3D structure of 2,4-dichloro-9H-xanthen-9-one into the binding pocket of a target enzyme, such as a cytochrome P450 (involved in metabolism) or a protein kinase (a common drug target). The software then calculates the most likely binding poses and estimates the binding affinity. Studies on other chloro-substituted hydroxyxanthones have successfully used molecular docking to investigate their binding interactions with protein tyrosine kinase receptors, identifying key amino acid residues involved in the binding. ichem.md Such analyses for 2,4-dichloro-9H-xanthen-9-one could reveal its potential to inhibit specific enzymes, which would be a critical first step in evaluating its pharmacological or toxicological profile. Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 9H-Xanthen-9-one, 2,4-dichloro- |

| 9H-Xanthene |

| 9H-Xanthen-9-one |

| 9H-Xanthione |

| 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide |

Derivatization and Analog Synthesis of 9h Xanthen 9 One, 2,4 Dichloro

Synthesis of Substituted 9H-Xanthen-9-one, 2,4-dichloro- Analogs

The synthesis of analogs from 2,4-dichloro-9H-xanthen-9-one primarily leverages the reactivity of the chloro substituents. Nucleophilic aromatic substitution (SNAAr) reactions are a common strategy to introduce diverse functional groups at the C-2 and C-4 positions of the xanthone (B1684191) core. The differential reactivity of the two chlorine atoms can be exploited to achieve either mono- or di-substituted products by carefully controlling reaction conditions.

For instance, the reaction with various primary and secondary amines can yield a range of amino-substituted xanthenones. Studies have shown that the chlorine at the C-4 position is generally more labile and susceptible to nucleophilic attack than the chlorine at the C-2 position. This regioselectivity allows for the stepwise introduction of different substituents.

Beyond simple nucleophilic substitution, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, have been employed to form carbon-carbon and carbon-nitrogen bonds, respectively. These methods expand the accessible chemical space, allowing for the introduction of aryl, heteroaryl, and various amino moieties.

| Starting Material | Reagent/Catalyst | Reaction Type | Product Type |

| 9H-Xanthen-9-one, 2,4-dichloro- | Primary/Secondary Amines | Nucleophilic Aromatic Substitution | Mono- or Di-amino-substituted xanthenones |

| 9H-Xanthen-9-one, 2,4-dichloro- | Arylboronic acids / Palladium catalyst | Suzuki-Miyaura Coupling | Aryl-substituted xanthenones |

| 9H-Xanthen-9-one, 2,4-dichloro- | Amines / Palladium catalyst | Buchwald-Hartwig Amination | Amino-substituted xanthenones |

Modification of the Xanthone Core for Structure-Reactivity Relationship (SRR) Studies

Understanding the relationship between the chemical structure of 2,4-dichloro-9H-xanthen-9-one and its reactivity is fundamental for designing new molecules with tailored properties. Structure-reactivity relationship (SRR) studies in this context focus on how modifications to the xanthone core influence its chemical behavior.

Key modifications for SRR studies include:

Modifications at other positions: Although less common, introducing substituents at other positions on the xanthone skeleton can provide a more comprehensive understanding of the steric and electronic effects on reactivity.

Alterations to the pyrone ring: Chemical transformations of the carbonyl group or the ether linkage of the central pyrone ring, though challenging, can yield analogs with significantly different geometries and electronic distributions.

These systematic modifications, coupled with detailed kinetic and mechanistic studies, allow researchers to build predictive models for the reactivity of the xanthone scaffold.

Development of Prodrugs or Advanced Chemical Probes Based on 9H-Xanthen-9-one, 2,4-dichloro- (excluding clinical applications)

The inherent physicochemical properties of the xanthen-9-one core, such as its planarity and potential for fluorescence, make 2,4-dichloro-9H-xanthen-9-one a promising starting point for the design of advanced chemical probes. These probes can be engineered for specific applications in chemical biology and materials science, outside of direct clinical use.

The development of such probes often involves a modular design approach:

A recognition unit: This is a part of the molecule designed to interact specifically with a target analyte (e.g., a metal ion, a specific protein, or a reactive oxygen species). This unit can be introduced by modifying the C-2 and C-4 positions.

A signaling unit: The xanthone core itself can act as a fluorophore. The binding of the analyte to the recognition unit can trigger a change in the fluorescence properties of the xanthone (e.g., an increase or decrease in intensity, a shift in wavelength), thus signaling the presence of the target.

A linker: In some designs, a flexible or rigid linker may be used to connect the recognition unit to the xanthone core, optimizing the interaction with the target.

For example, by introducing a specific chelating group at one of the chloro positions, a fluorescent sensor for a particular metal ion can be created. The coordination of the metal ion to the chelator would perturb the electronic structure of the xanthone, leading to a measurable change in its fluorescence.

| Probe Component | Function | Potential Modification on 2,4-dichloro-9H-xanthen-9-one |

| Recognition Unit | Binds to a specific analyte | Introduction of chelators, reactive groups, or specific binding motifs at C-2 and/or C-4 |

| Signaling Unit | Reports the binding event | The inherent fluorescence of the xanthone core is modulated by the recognition event |

| Linker | Connects the recognition and signaling units | Introduction of a spacer between the xanthone core and the recognition moiety |

The synthesis of these sophisticated molecular tools relies on the versatile chemistry of the 2,4-dichloro-9H-xanthen-9-one scaffold, allowing for the rational design of probes with tailored specificities and signaling mechanisms.

Potential Research Applications of 9h Xanthen 9 One, 2,4 Dichloro Non Clinical

Application as a Chemical Research Tool

The xanthone (B1684191) core is a privileged scaffold in medicinal chemistry and chemical biology. Derivatives are widely used as fluorescent probes and molecular binders. nih.govnih.gov Specifically, xanthone derivatives are being explored as ligands designed to bind with and stabilize G-quadruplex DNA structures. nih.govacs.org These are non-canonical DNA secondary structures found in regions such as telomeres and the promoter regions of oncogenes like c-MYC. nih.govacs.org

The ability of the xanthone structure to interact with these biological macromolecules through end-stacking makes it a valuable tool for studying the function and therapeutic potential of G-quadruplexes. acs.org While research has often focused on derivatives with specific side-chains to enhance binding affinity and selectivity, the core 2,4-dichloro-9H-xanthen-9-one structure represents a fundamental building block for synthesizing more complex and targeted research probes. nih.govnih.gov Its synthesis allows for the precise placement of functional groups, which is crucial for developing tools for molecular biology and drug discovery research. nih.gov

Contribution to Environmental Biomonitoring Research

While there is no specific literature detailing the monitoring of 9H-Xanthen-9-one, 2,4-dichloro- in the environment, its identity as a chlorinated hydrocarbon places it within a class of compounds of significant environmental interest. epa.govmdpi.com Chlorinated hydrocarbons are recognized as potential pollutants, and extensive methodologies have been developed for their detection in various environmental matrices like water and sediment. mdpi.comhelcom.fi

Standard methods for analyzing chlorinated hydrocarbons include gas chromatography (GC) often coupled with mass spectrometry (GC/MS), which allows for the separation and identification of individual compounds. epa.govmdpi.com The analysis of such compounds in environmental samples typically involves extraction with organic solvents, sample clean-up, and concentration before instrumental analysis. helcom.fi Given its structure, 9H-Xanthen-9-one, 2,4-dichloro- would be amenable to these detection techniques. Therefore, it could be included as an analyte in comprehensive environmental monitoring programs designed to screen for a wide range of chlorinated organic pollutants originating from industrial sources. The development of specific fluorescent probes for environmental contaminants is also an active area of research, suggesting a potential future application for xanthone-based sensors. nih.gov

Role in Chemotaxonomic Studies of Lichen Species

Xanthones are a significant class of secondary metabolites produced by lichens. nih.govnih.gov The structural diversity of these compounds, particularly the pattern of chlorination, is a key feature used in the chemotaxonomy of lichens—the classification of organisms based on their chemical constituents. nih.govwikipedia.orgresearchgate.net Many naturally occurring chlorinated xanthones have been isolated from various lichen species, and their presence or absence is used to differentiate between genera and species. nih.govnih.gov

While naturally occurring lichen xanthones typically feature additional hydroxyl and/or methyl groups, the study of simpler synthetic chlorinated xanthones like 2,4-dichloro-9H-xanthen-9-one provides valuable models. nih.govrsc.org The synthesis of various chlorinated xanthones helps researchers to unambiguously identify the structures of natural products and to understand the structure-activity relationships of these compounds. rsc.org Although 2,4-dichloro-9H-xanthen-9-one itself is not reported as a natural lichen product, its core structure is fundamental to the class of chlorinated xanthones that are vital markers in lichen chemotaxonomy. nih.govresearchgate.net

Exploration in Materials Science as a Precursor for Advanced Functional Materials

The xanthone scaffold is known for its fluorescent properties, making it a valuable component in the development of dyes and other functional materials. nih.gov The synthesis of xanthone derivatives allows for the tuning of these optical properties. 9H-Xanthen-9-one, 2,4-dichloro- can serve as a key intermediate or precursor for creating more complex, advanced functional materials.

The chlorine atoms on the aromatic ring are reactive sites that can be functionalized through various organic reactions, such as cross-coupling reactions. This allows for the attachment of other molecular units to the xanthone core, leading to the creation of novel polymers or small molecules with tailored electronic and photophysical properties. Such materials could find applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, or specialized coatings. The ability to synthesize specific derivatives that may not be available from natural sources is a significant advantage in materials science research. nih.gov

Investigation as a Catalyst or Ligand in Organic Transformations

The primary role of xanthone derivatives in this context is not as a direct catalyst for broad organic transformations but as highly specific ligands. Research has shown that xanthone derivatives can act as effective ligands for stabilizing specific biological structures, such as the G-quadruplexes mentioned earlier. nih.govacs.org In this capacity, they can influence biological processes, acting as inhibitors or modulators of enzyme activity. nih.gov

For instance, certain xanthone derivatives have been designed to chelate metal ions and inhibit acetylcholinesterase, a key enzyme in neurochemistry. nih.gov The binding of the xanthone ligand to a biological target can be considered a form of catalysis in a biological context, where it alters the rate or outcome of a biological pathway. While its use as a ligand in traditional metal-catalyzed organic synthesis is not widely documented, the demonstrated ability of the xanthone scaffold to coordinate with biological targets suggests a potential for designing novel ligands for more conventional catalytic applications in the future.

Compound Data Tables

Table 1: Chemical Identifiers for 9H-Xanthen-9-one, 2,4-dichloro-

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2,4-dichloroxanthen-9-one | nih.gov |

| CAS Number | 91821-40-8 | nih.gov |

| Molecular Formula | C₁₃H₆Cl₂O₂ | nih.govnih.gov |

| Molecular Weight | 265.09 g/mol | nih.govnih.gov |

| InChIKey | UVZVCHGDWVFHQF-UHFFFAOYSA-N | nih.gov |

Table 2: List of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| 9H-Xanthen-9-one, 2,4-dichloro- | 2,4-dichloroxanthen-9-one |

| Lichexanthone | 1-Hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one |

| c-MYC |

Future Research Directions and Emerging Challenges in 9h Xanthen 9 One, 2,4 Dichloro Studies

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of xanthenone derivatives often involves multi-step procedures that can be inefficient and environmentally taxing. A significant future research direction lies in the development of green and sustainable synthetic methodologies for 2,4-dichloro-9H-xanthen-9-one. This involves exploring alternative reaction pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents.

Key areas of investigation include:

Catalytic Systems: Research is focusing on the design and application of novel catalysts, such as metal-organic frameworks (MOFs) and nanocatalysts, to improve reaction efficiency and selectivity. For instance, the use of copper-catalyzed domino reactions for the synthesis of xanthenones has shown promise in providing a more atom-economical and efficient route.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis are being explored as alternatives to conventional heating methods. These techniques can significantly reduce reaction times and improve yields, contributing to a more sustainable process.

Bio-based Solvents and Reagents: The replacement of volatile organic solvents with greener alternatives, such as ionic liquids or deep eutectic solvents, is a critical aspect of developing sustainable synthetic protocols.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Novel Catalysis | Higher yields, improved selectivity, easier catalyst recovery and reuse. | Development of reusable solid acid catalysts, photocatalysis. |

| Microwave/Ultrasound | Reduced reaction times, lower energy consumption, enhanced reaction rates. | Optimization of reaction conditions for scalability. |

| Green Solvents | Reduced environmental impact, improved safety profile. | Application of bio-based solvents and solvent-free reaction conditions. |

Elucidation of Unidentified Biotransformation Pathways and Enzymes

Understanding the metabolic fate of 2,4-dichloro-9H-xanthen-9-one is crucial for evaluating its environmental persistence and potential biological interactions. While some metabolic pathways of related xanthenone compounds have been studied, the specific biotransformation of the 2,4-dichloro- derivative remains an area ripe for investigation. Future research will likely focus on identifying the key enzymes and metabolic pathways involved in its degradation.

Emerging challenges in this area include:

Identification of Metabolites: Characterizing the full spectrum of metabolites produced through microbial or enzymatic degradation requires sophisticated analytical techniques capable of detecting and identifying novel chemical structures.

Enzyme Isolation and Characterization: Isolating and characterizing the specific enzymes, such as cytochrome P450 monooxygenases or hydrolases, responsible for the biotransformation of 2,4-dichloro-9H-xanthen-9-one is a complex task.

Application of Advanced Analytical Techniques for Real-Time Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. The application of Process Analytical Technology (PAT) to the synthesis of 2,4-dichloro-9H-xanthen-9-one is a key future direction.

Advanced analytical techniques that are expected to play a significant role include:

In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, products, and intermediates without the need for sampling.

Mass Spectrometry: Real-time mass spectrometry techniques can offer detailed mechanistic information by identifying transient species and reaction byproducts as they are formed.

| Analytical Technique | Information Gained | Impact on Research |

| In-situ FTIR/Raman | Reaction kinetics, endpoint determination, intermediate detection. | Optimization of reaction conditions, improved process control. |

| Real-time Mass Spectrometry | Mechanistic pathways, identification of transient species. | Deeper understanding of reaction mechanisms. |

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental studies offers a powerful approach to unraveling the complex reaction mechanisms and structure-activity relationships of 2,4-dichloro-9H-xanthen-9-one. Density Functional Theory (DFT) calculations, for example, can be used to predict reaction pathways, transition states, and spectroscopic properties, which can then be validated through experimental work.

Future research will likely involve:

Mechanistic Simulations: Using computational chemistry to model the step-by-step mechanism of synthetic reactions, providing insights that are often difficult to obtain through experiments alone.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of novel derivatives based on their chemical structure.

Exploration of Novel Non-Clinical Applications and Materials

Beyond its current areas of investigation, 2,4-dichloro-9H-xanthen-9-one and its derivatives hold potential for a range of novel non-clinical applications. The unique photophysical and electronic properties of the xanthenone scaffold make it an attractive building block for advanced materials.

Potential areas for exploration include:

Organic Electronics: Investigating the use of 2,4-dichloro-9H-xanthen-9-one derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Chemosensors: Designing and synthesizing novel chemosensors based on the xanthenone framework for the detection of specific ions or molecules. The inherent fluorescence of many xanthenone derivatives is a key property that can be exploited for sensing applications.

Photocatalysis: Exploring the potential of 2,4-dichloro-9H-xanthen-9-one as a photosensitizer in photocatalytic reactions for organic synthesis or environmental remediation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.